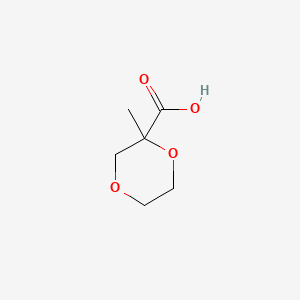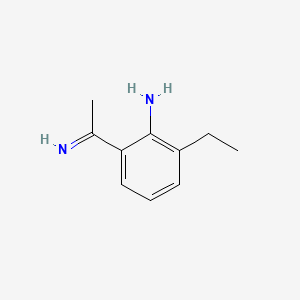
Allyl-6-O-Allyl-α-D-galactopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Allyl 6-O-Allyl-α-D-galactopyranoside is extensively used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In studying carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialty chemicals and materials
Biochemische Analyse
Biochemical Properties
It is known that the compound is involved in the free-radical polymerization of methacrylic acid .
Cellular Effects
It has been used in the development of pH-sensitive glycol hydrogels for oral drug delivery .
Molecular Mechanism
It is known that the compound is involved in the free-radical polymerization of methacrylic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 6-O-Allyl-α-D-galactopyranoside involves the protection of hydroxyl groups in galactopyranoside followed by allylation. The reaction typically uses allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of Allyl 6-O-Allyl-α-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 6-O-Allyl-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic substitution reactions with reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azides, depending on the reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of Allyl 6-O-Allyl-α-D-galactopyranoside involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, affecting the enzymatic activity and subsequent biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl α-D-galactopyranoside: Similar structure but lacks the additional allyl group at the 6-O position.
Phenyl α-D-thiomannopyranoside: Similar glycosidic structure but with a phenyl group instead of an allyl group.
Uniqueness
Allyl 6-O-Allyl-α-D-galactopyranoside is unique due to its dual allyl groups, which provide distinct reactivity and functional properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
2595-09-7 |
|---|---|
Molekularformel |
C12H20O6 |
Molekulargewicht |
260.286 |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O6/c1-3-5-16-7-8-9(13)10(14)11(15)12(18-8)17-6-4-2/h3-4,8-15H,1-2,5-7H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
OMKXRHOKCCXNSL-IIRVCBMXSA-N |
SMILES |
C=CCOCC1C(C(C(C(O1)OCC=C)O)O)O |
Synonyme |
2-Propenyl 6-O-2-Propenyl-α-D-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3'-13C]Uridine](/img/structure/B584035.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)


![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![D-[2-13C]xylose](/img/structure/B584055.png)
